molecular formula C22H27N3O3S2 B1676515 Metopimazine CAS No. 14008-44-7

Metopimazine

Katalognummer B1676515
CAS-Nummer: 14008-44-7
Molekulargewicht: 445.6 g/mol
InChI-Schlüssel: BQDBKDMTIJBJLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metopimazine is a small molecule that belongs to the class of organic compounds known as phenothiazines . These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .


Synthesis Analysis

Metopimazine is rapidly metabolized to its active acid metabolite, which constitutes approximately 78–89% of the circulating drug . The elimination half-life of the parent drug is approximately 4.5 hours .


Molecular Structure Analysis

The molecular formula of Metopimazine is C22H27N3O3S2 . It has an average mass of 445.6 Da and a monoisotopic mass of 445.149384 Da .


Chemical Reactions Analysis

Metopimazine is primarily metabolized by a liver amidase in humans . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of Metopimazine acid, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of Metopimazine acid .


Physical And Chemical Properties Analysis

Metopimazine has a molecular formula of C22H27N3O3S2 and a molecular weight of 445.6 g/mol .

Wissenschaftliche Forschungsanwendungen

Antiemetic in Chemotherapy

  • Application Summary: Metopimazine is a dopamine D2 receptor antagonist with potent antiemetic properties. It is used to prevent emesis (vomiting) during chemotherapy .
  • Methods of Application: Metopimazine is administered orally or intravenously. The dosage and frequency of administration depend on the severity of the patient’s condition and their response to the medication .

Treatment of Gastroparesis

  • Application Summary: Metopimazine has been repurposed and is under development for use in the United States for the treatment of gastroparesis .
  • Results or Outcomes: The outcomes of this application are currently under research. As of now, there is no available quantitative data or statistical analyses .

Prevention of Chemotherapy-Induced Nausea and Vomiting

  • Application Summary: Metopimazine is used in the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) following moderately emetogenic chemotherapy and as add-on therapy in refractory cases .
  • Methods of Application: Metopimazine is administered orally or sublingually. The dosage and frequency of administration depend on the severity of the patient’s condition and their response to the medication .
  • Results or Outcomes: Recent data on sublingual metopimazine suggest it may have a role as an alternative to ondansetron in the prevention of delayed CINV in patients receiving moderately to highly emetogenic non-cisplatin-based chemotherapy .

Treatment of Acute Emesis

  • Application Summary: Metopimazine is used in the treatment of acute emesis in patients receiving moderately emetogenic chemotherapy who are refractory to initial therapy or unable to take corticosteroids .
  • Results or Outcomes: The outcomes of this application are currently under research. As of now, there is no available quantitative data or statistical analyses .

Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting

  • Application Summary: Metopimazine has been suggested as an alternative to ondansetron in the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in patients receiving moderately to highly emetogenic non-cisplatin-based chemotherapy .
  • Methods of Application: Metopimazine is administered orally or sublingually. The dosage and frequency of administration depend on the severity of the patient’s condition and their response to the medication .
  • Results or Outcomes: Additional supportive data for the effectiveness of metopimazine in combination with other antiemetic agents (particularly ondansetron) for the prevention of delayed nausea and vomiting are available from studies that were not specifically designed to examine delayed emesis .

Treatment of Acute Emesis in Refractory Cases

  • Application Summary: Metopimazine is used as add-on therapy in the treatment of acute emesis in patients receiving moderately emetogenic chemotherapy who are refractory to initial therapy or unable to take corticosteroids .
  • Results or Outcomes: The outcomes of this application are currently under research. As of now, there is no available quantitative data or statistical analyses .

Safety And Hazards

Metopimazine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

Metopimazine is currently under clinical development for the treatment of gastroparesis . Phase II drugs for Gastroparesis have a 22% phase transition success rate (PTSR) indication benchmark for progressing into Phase III .

Eigenschaften

IUPAC Name

1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDBKDMTIJBJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161224
Record name Metopimazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metopimazine

CAS RN

14008-44-7
Record name Metopimazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14008-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metopimazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metopimazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metopimazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metopimazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOPIMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238S75V9AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metopimazine
Reactant of Route 2
Reactant of Route 2
Metopimazine
Reactant of Route 3
Metopimazine
Reactant of Route 4
Reactant of Route 4
Metopimazine
Reactant of Route 5
Reactant of Route 5
Metopimazine
Reactant of Route 6
Metopimazine

Citations

For This Compound
929
Citations
J Herrstedt, M Jorgensen… - British Journal of Clinical …, 1990 - Wiley Online Library
1. Six healthy volunteers were given single oral doses of the antiemetic metopimazine (MPZ), starting with trial (a) 20 mg preprandially and followed by trial (b) 50 mg preprandially. In …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com
RW Busby, X Cai, S Yang, L Ramos… - Pharmacology …, 2022 - Wiley Online Library
… of metopimazine (parent) and metopimazine acid (metabolite… oral dose of 45 mg/kg metopimazine (free base). Three … of exposure to metopimazine and metopimazine acid. Three …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
J Herrstedt, T Sigsgaard, HR Angelo… - Supportive care in …, 1997 - Springer
… metopimazine. The aim of this study was therefore to investigate the tolerability of increäsing doses of metopimazine … We found that metopimazine was safe with a dosage of 30 mg x 6. …
Number of citations: 12 link.springer.com
CG MOERTEL, RJ REITEMEIER - The Journal of Clinical …, 1973 - Wiley Online Library
… therapy patients, found that metopimazine at total dosages of 10 … Metopimazine, however, produced significantly less sedation … -blind evaluation of metopimazine administered orally in a …
Number of citations: 46 accp1.onlinelibrary.wiley.com
P Jolliet, S Nion, G Allain-Veyrac, L Tilloy-Fenart… - Pharmacological …, 2007 - Elsevier
… This study clearly demonstrated that the metopimazine metabolite, metopimazine acid, has a very low brain penetration, lower than metopimazine and even less than the other …
Number of citations: 49 www.sciencedirect.com
J Herrstedt, T Sigsgaard, M Boesgaard… - … England Journal of …, 1993 - Mass Medical Soc
… Higher doses of metopimazine seem to enhance the … metopimazine is given repeatedly in doses of more than 30 mg 22 . Though a selective dopamine D 2 antagonist, metopimazine …
Number of citations: 95 www.nejm.org
KF Croom, GM Keating - American Journal of Cancer, 2006 - Springer
… Oral metopimazine combined with prednisolone was … of delayed emesis, sublingual metopimazine was as effective as … nausea) when treated with metopimazine or metopimazine plus …
Number of citations: 4 link.springer.com
F Bounoure, ML Skiba, M Besnard, P Arnaud… - Journal of …, 2008 - Elsevier
… : Metopimazine is an … the metopimazine transdermal absorption and the possible synergistic enhancement with chemical enhancers. METHODS: Transdermal transport of metopimazine …
Number of citations: 42 www.sciencedirect.com
T Sigsgaard, J Herrstedt, J Handberg, M Kjaer… - Journal of clinical …, 2001 - Citeseer
… metopimazine with ondansetron plus metopimazine … metopimazine, or ondansetron plus metopimazine plus prednisolone. Ondansetron was administered as 8 mg bid, metopimazine …
Number of citations: 43 citeseerx.ist.psu.edu
J Herrstedt, J Hyttel, J Pedersen - Cancer chemotherapy and …, 1993 - Springer
The interactions of the antiemetic metopimazine (MPZ) and of the chemotherapeutic agents, cisplatin, carboplatin, doxorubicin, ctoposide and vincristine were investigated at five …
Number of citations: 20 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.